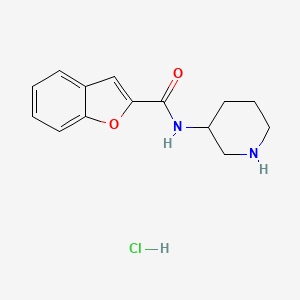N-(piperidin-3-yl)-1-benzofuran-2-carboxamide hydrochloride
CAS No.: 1384430-31-2
Cat. No.: VC4578583
Molecular Formula: C14H17ClN2O2
Molecular Weight: 280.75
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1384430-31-2 |
|---|---|
| Molecular Formula | C14H17ClN2O2 |
| Molecular Weight | 280.75 |
| IUPAC Name | N-piperidin-3-yl-1-benzofuran-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C14H16N2O2.ClH/c17-14(16-11-5-3-7-15-9-11)13-8-10-4-1-2-6-12(10)18-13;/h1-2,4,6,8,11,15H,3,5,7,9H2,(H,16,17);1H |
| Standard InChI Key | JTAZCECGMLHECI-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)NC(=O)C2=CC3=CC=CC=C3O2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a benzofuran ring system fused to a carboxamide group at the C-2 position, which is further connected to a piperidin-3-yl amine (Figure 1). The hydrochloride salt enhances stability and solubility, a common modification for bioactive amines . Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | -piperidin-3-yl-1-benzofuran-2-carboxamide; hydrochloride |
| SMILES | C1CC(CNC1)NC(=O)C2=CC3=CC=CC=C3O2.Cl |
| InChI Key | JTAZCECGMLHECI-UHFFFAOYSA-N |
| XLogP3 | 2.1 (predicted) |
The piperidine ring adopts a chair conformation, with the amine group at the 3-position enabling hydrogen bonding interactions critical for receptor binding .
Synthesis and Optimization
Synthetic routes typically involve sequential coupling of benzofuran-2-carboxylic acid with piperidin-3-amine, followed by hydrochloride salt formation. Advanced techniques such as continuous flow reactors have been employed to optimize yield and purity. A representative synthesis pathway includes:
-
Benzofuran-2-carbonyl chloride preparation: Reaction of benzofuran-2-carboxylic acid with thionyl chloride.
-
Amide coupling: Treatment with piperidin-3-amine in the presence of a base (e.g., triethylamine).
-
Salt formation: Addition of hydrochloric acid to precipitate the hydrochloride salt .
Challenges in synthesis include regioselective functionalization of the piperidine ring and minimizing byproducts during carboxamide formation.
Pharmacological Research and Biological Activity
Mechanism of Action and Target Receptors
While direct mechanistic studies on N-(piperidin-3-yl)-1-benzofuran-2-carboxamide hydrochloride are sparse, structurally related benzofuran-piperidine hybrids exhibit antagonism at MCH-R1, a G protein-coupled receptor implicated in energy homeostasis and appetite regulation . For example, the naphtho[1,2-]furan analog 10b (IC = 3 nM) demonstrated potent MCH-R1 inhibition, though poor oral bioavailability limited its therapeutic utility . The piperidine moiety’s basic nitrogen is hypothesized to interact with aspartate residues in the receptor’s transmembrane domain, a feature conserved across species .
Metabolic Stability and CYP450 Interactions
| Hazard | Code | Precautionary Measures |
|---|---|---|
| Acute oral toxicity | H302 | Avoid ingestion; use protective gloves |
| Skin irritation | H315 | Wear chemical-resistant clothing |
| Eye irritation | H319 | Use safety goggles |
| Respiratory irritation | H335 | Employ fume hoods or respiratory masks |
Applications and Future Research Directions
Industrial and Research Use
Beyond therapeutics, the benzofuran-piperidine scaffold serves as a versatile intermediate in organic synthesis. Applications include:
-
Development of fluorescent probes (leveraging benzofuran’s inherent luminescence).
-
Ligands for transition-metal catalysis (via piperidine’s coordination sites).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume